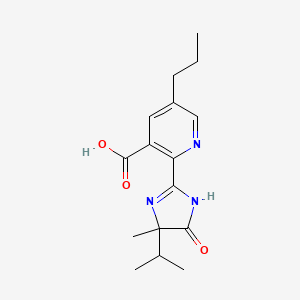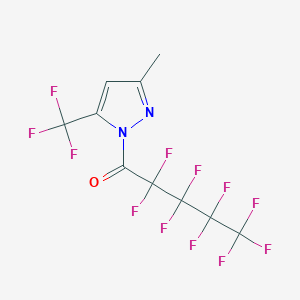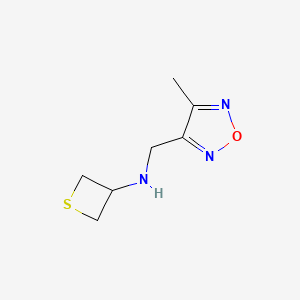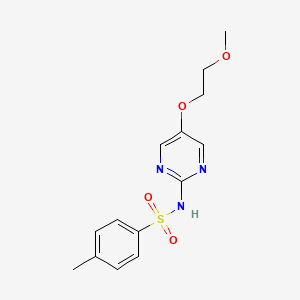
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is known for its role as a hypoglycemic agent used in the treatment of diabetes mellitus. The compound is characterized by its pyrimidine ring substituted at position 5 by a 2-methoxyethoxy group and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide involves several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting methoxyethoxyacetaldehyde-di-methoxyethylacetal with phosphorus pentachloride under controlled temperature conditions.
Condensation Reaction: The resulting intermediate is then subjected to a condensation reaction with dimethylformamide, followed by the addition of methanol and caustic soda to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. The process includes careful control of reaction temperatures, use of high-purity reagents, and efficient purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as a hypoglycemic agent in the treatment of diabetes mellitus.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing membrane depolarization. This depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, leading to the secretion of insulin .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2-Methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide: Lacks the 4-methyl group on the benzene ring.
Uniqueness
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a hypoglycemic agent makes it particularly valuable in medical research and pharmaceutical development.
Properties
CAS No. |
5501-44-0 |
|---|---|
Molecular Formula |
C14H17N3O4S |
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H17N3O4S/c1-11-3-5-13(6-4-11)22(18,19)17-14-15-9-12(10-16-14)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,15,16,17) |
InChI Key |
UGEIIMTYIJPYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


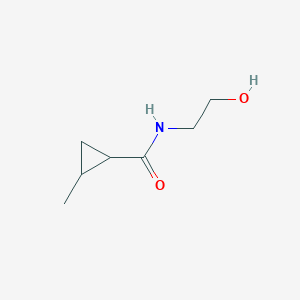
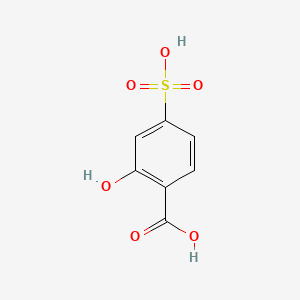
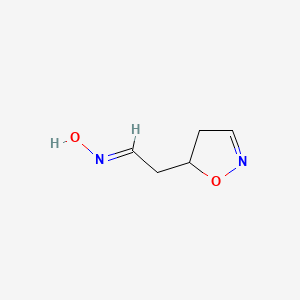

![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
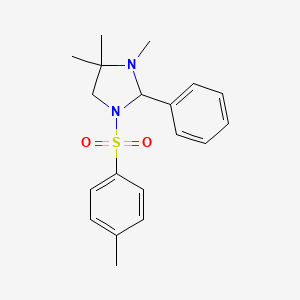

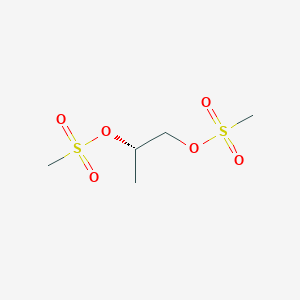
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
